molecular formula C8H11BrN2O B050962 5-Bromo-2-(tert-butoxy)pyrimidine CAS No. 121487-13-6

5-Bromo-2-(tert-butoxy)pyrimidine

Cat. No. B050962
M. Wt: 231.09 g/mol
InChI Key: UPKQXRBCDUBUTI-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butoxy)pyrimidine is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.093 g/mol . It is also known by other synonyms such as 5-bromo-2-tert-butoxy pyrimidine, 5-bromo-2-tert-butoxypyrimidine, and 5-bromo-2-tert-butoxy-pyrimidine .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(tert-butoxy)pyrimidine can be represented by the SMILES string CC(C)(C)OC1=NC=C(C=N1)Br . This indicates that the molecule consists of a pyrimidine ring with bromine and tert-butoxy substituents.


Physical And Chemical Properties Analysis

5-Bromo-2-(tert-butoxy)pyrimidine has a melting point range of 60°C to 63°C . Its molecular weight is 231.093 g/mol and its molecular formula is C8H11BrN2O .

Scientific Research Applications

Synthesis and Biological Effects

  • Synthesis of Nucleosides : 5-Bromo-2,4-di-t-butoxypyrimidine has been utilized in the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine, compounds of significance in RNA research (Brown, Burdon, & Slatcher, 1968).

  • DNA Synthesis Tracking : As a halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU) is a marker of DNA synthesis, providing insights into cellular mechanisms in the central nervous system development across various animal models (Martí-Clúa, 2021).

  • Cell Cycle Analysis : Analogues like BrdU are used to tag dividing cells in cell cycle studies, although their detection methods can sometimes constrain investigation outcomes (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

  • Mutagenic Effects : 5-Bromodeoxyuridine and similar compounds have demonstrated mutagenic effects on phages, providing insights into genetic mutation mechanisms (Freese, 1959).

  • Effects on Mammalian Cells : Studies have shown that visible light modifies the rate of DNA synthesis in cells with BUdR incorporated into their DNA, influencing viability and DNA synthesis rates (Yang, Hahn, & KERSEN‐BAX, 1970).

  • Antiviral Activity : Certain 5-substituted pyrimidine derivatives, including those with bromine, have shown marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

  • Radiosensitization of Tumors : The use of brominated pyrimidines, including 5-bromodeoxyuridine, has been explored as a method of enhancing the sensitivity of tumors to radiation therapy (Goffinet & Brown, 1977).

Molecular Studies and Applications

  • Spectroscopic Analysis : Spectroscopic studies of compounds like 5-bromo-2-hydroxy pyrimidine provide insight into their molecular structure and electronic properties, crucial for understanding their biological interactions (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).

  • Reaction with Monoclonal Antibodies : Understanding how monoclonal antibodies directed against BrdU interact with pyrimidine bases, nucleosides, and DNA is essential for clinical and research applications where BrdU is used to study and monitor DNA synthesis (Miller, Heyneman, Walker, & Ulrich, 1986).

Safety And Hazards

The safety data sheet for a related compound, 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to 5-Bromo-2-(tert-butoxy)pyrimidine.

properties

IUPAC Name

5-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKQXRBCDUBUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557877
Record name 5-Bromo-2-tert-butoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(tert-butoxy)pyrimidine

CAS RN

121487-13-6
Record name 5-Bromo-2-tert-butoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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